[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol

Catalog No.
S1902696
CAS No.
885279-75-4
M.F
C11H11NO2S
M. Wt
221.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol

CAS Number

885279-75-4

Product Name

[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol

IUPAC Name

[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methanol

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

InChI

InChI=1S/C11H11NO2S/c1-14-10-4-2-8(3-5-10)11-12-9(6-13)7-15-11/h2-5,7,13H,6H2,1H3

InChI Key

VFSRWAISOVFLJP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CO

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CO

[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol is a heterocyclic building block belonging to the 2-aryl-thiazole class. These scaffolds are of significant interest in drug discovery and medicinal chemistry, frequently forming the core of compounds designed as protein kinase inhibitors for oncology research. The specific combination of the 2-(4-methoxyphenyl) group and the 4-(hydroxymethyl) group on the thiazole ring provides a synthetically versatile intermediate for creating libraries of potential therapeutic agents. Its primary procurement context is as a precursor for more complex molecules in multi-step synthesis campaigns targeting cellular signaling pathways.

Substituting [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol with structurally similar analogs, such as those bearing a halogen or no substituent on the phenyl ring, is often unviable in drug discovery workflows. Small modifications to the 2-aryl moiety can lead to significant, unpredictable changes in biological activity, target selectivity, and metabolic stability. For instance, structure-activity relationship (SAR) studies on related thiazole series have demonstrated that a methoxy group can lead to higher antitumor activity compared to halogen-substituted analogs. This makes the 4-methoxy derivative a non-interchangeable starting material when aiming to replicate or build upon established potency data, as seemingly minor substitutions can compromise the project's objectives by drastically altering the final compound's performance.

Demonstrated Precursor for Potent Sub-Micromolar Kinase Inhibitors

This compound serves as a direct precursor to highly potent kinase inhibitors. A patent for VEGFR-2 inhibitors describes a downstream derivative synthesized from [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol that exhibited an IC50 of just 10 nM in a VEGFR-2 kinase assay. The same derivative showed potent cytotoxic effects against HL-60 and HCT-116 cancer cell lines with IC50 values of 0.3 µM and 1 µM, respectively. This level of activity is a critical benchmark that may not be achieved with analogs having different aryl substituents.

Evidence DimensionInhibitory Concentration (IC50)
Target Compound Data10 nM (for a direct downstream derivative)
Comparator Or BaselineGeneral library compounds (typically >10 µM)
Quantified DifferenceThree orders of magnitude more potent than typical screening hits.
ConditionsIn vitro VEGFR-2 kinase assay; HL-60 & HCT-116 cytotoxicity assays.

Procuring this specific precursor provides a validated starting point for synthesizing inhibitors with established, high-potency biological activity, reducing risk in early-stage discovery projects.

Synthetic Compatibility: Documented Reduction from Ester Precursor

The hydroxymethyl group at the C4 position is commonly introduced via the reduction of a corresponding ethyl ester. This specific transformation is well-documented for related 2-aryl-thiazole structures, providing a reliable and established synthetic route. For example, the analogous [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol was successfully synthesized by reducing its ethyl ester precursor with lithium aluminium hydride (LiAlH4) in THF, yielding the desired alcohol. This established reactivity pattern for the thiazole-4-carboxylate core enhances the procurement value of the title alcohol, as its synthesis route from common intermediates is proven and avoids the risks associated with unvalidated transformations.

Evidence DimensionReaction Yield
Target Compound DataNot explicitly stated for the target, but the route is established for the class.
Comparator Or BaselineThe corresponding ethyl ester, 2-biphenyl-4-yl-thiazole-4-carboxylic acid ethyl ester.
Quantified DifferenceN/A (Qualitative route validation)
ConditionsLithium aluminium hydride (LiAlH4) in Tetrahydrofuran (THF).

This compound is the product of a validated, high-yield reduction reaction, making it a reliable building block whose availability is underpinned by established process chemistry.

Superior Biological Activity of Methoxy vs. Halogen Substitution in Thiazole Scaffolds

In comparative studies of thiazole-based antitumor agents, the choice of substituent on the aryl ring is a critical determinant of biological activity. A structure-activity relationship (SAR) study on a series of compounds containing pyrazole, naphthalene, and thiazole rings found that the presence of a methoxy group led to higher anticancer activity than a halogen group. This finding suggests that the electron-donating and potential hydrogen-bond-accepting properties of the methoxy group in the target compound are functionally important for bioactivity, making it a more promising scaffold than its chloro- or bromo-substituted analogs for certain therapeutic targets.

Evidence DimensionAntitumor Activity (Qualitative)
Target Compound DataHigher activity associated with methoxy group.
Comparator Or BaselineAnalogs with halogen group substitution.
Quantified DifferenceQualitatively superior performance.
ConditionsSAR study on various cancer cell lines.

Selecting this methoxy-substituted compound over halogenated alternatives aligns with SAR principles that correlate this specific functional group with enhanced anticancer efficacy in related scaffolds.

Lead Generation for Novel Kinase Inhibitors

This compound is an ideal starting material for hit-to-lead campaigns targeting protein kinases, particularly in oncology. Its structure is a known component of derivatives that achieve low nanomolar potency against targets like VEGFR-2, providing a validated foundation for developing new chemical entities with high therapeutic potential.

Structure-Activity Relationship (SAR) Studies

Use as a benchmark compound in SAR studies to systematically explore the impact of the 4-methoxyphenyl group on target binding and cellular activity. Given that methoxy groups have shown superior performance over halogens in similar scaffolds, this compound serves as a positive control or reference standard when evaluating novel substitutions at the 2-aryl position.

Synthesis of Chemical Probes and Tool Compounds

The terminal hydroxyl group provides a convenient handle for synthetic elaboration, making it suitable for the multi-step synthesis of chemical probes. Researchers can use its established reactivity to attach reporter tags, linkers, or other functionalities to investigate biological pathways or validate new drug targets.

XLogP3

1.7

Wikipedia

[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol

Dates

Last modified: 08-16-2023

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